Cas no 1806555-79-2 (4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid)

4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid structure
1806555-79-2 structure
Product Name:4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid
CAS No:1806555-79-2
MF:C12H10BrNO4
MW:312.116102695465
CID:4941466
Update Time:2025-07-18

4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid
    • Inchi: 1S/C12H10BrNO4/c13-5-10(15)4-7-1-2-8(3-9(7)6-14)11(16)12(17)18/h1-3,11,16H,4-5H2,(H,17,18)
    • InChI Key: QLQAILUUYBFUJY-UHFFFAOYSA-N
    • SMILES: BrCC(CC1C=CC(=CC=1C#N)C(C(=O)O)O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 376
  • XLogP3: 1
  • Topological Polar Surface Area: 98.4

4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015025310-250mg
4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid
1806555-79-2 97%
250mg
480.00 USD 2021-06-18
Alichem
A015025310-500mg
4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid
1806555-79-2 97%
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863.90 USD 2021-06-18
Alichem
A015025310-1g
4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid
1806555-79-2 97%
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1,445.30 USD 2021-06-18

Additional information on 4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid

Introduction to 4-(3-Bromo-2-oxopropyl)-3-cyanomandelic Acid (CAS No. 1806555-79-2) in Modern Chemical Biology

4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid, identified by its unique Chemical Abstracts Service (CAS) number 1806555-79-2, represents a structurally intriguing compound with significant implications in the field of chemical biology and pharmaceutical research. This molecule, characterized by its brominated propyl side chain and the presence of both a cyano and a mandelic acid moiety, has garnered attention due to its potential utility in the development of novel therapeutic agents and biochemical probes.

The structural framework of 4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid combines several key functional groups that contribute to its versatility. The bromo substituent at the 3-position of the propyl chain introduces a reactive handle for further chemical modifications, enabling the synthesis of derivatives with tailored properties. Concurrently, the cyano group and the mandelic acid moiety provide acidic and nucleophilic characteristics, respectively, making this compound a promising candidate for applications in enzyme inhibition studies and drug discovery.

In recent years, there has been growing interest in leveraging structurally diverse compounds like 4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid for exploring new biological pathways and therapeutic targets. The compound’s unique combination of functional groups has positioned it as a valuable scaffold for medicinal chemists seeking to design molecules with enhanced binding affinity and selectivity. Specifically, the bromo group has been exploited in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules.

Moreover, the cyano group in 4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid can be transformed into other functional entities, including carboxylic acids or amides, through selective reduction or hydrolysis. This adaptability makes the compound an attractive building block for generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules.

Recent studies have highlighted the potential of mandelic acid derivatives in addressing various diseases, including neurological disorders and metabolic syndromes. The presence of the mandelic acid moiety in 4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid suggests that it may exhibit properties similar to those of known mandelic acid-based drugs, such as improved oral bioavailability and reduced toxicity. Further investigation into its pharmacokinetic profile could uncover new opportunities for therapeutic intervention.

The bromo-substituted propyl chain also offers a strategic point for modulating solubility and metabolic stability. By incorporating this group, researchers can fine-tune the compound’s physicochemical properties to enhance its pharmacological activity. For instance, bromine atoms are known to influence binding interactions with biological targets, potentially leading to the development of more potent inhibitors or agonists.

In academic research circles, 4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid has been employed as an intermediate in synthesizing more complex molecules with specific biological functions. Its utility extends to probing enzyme mechanisms and developing inhibitors targeting key metabolic pathways. The compound’s ability to serve as a precursor for diverse derivatives underscores its importance in synthetic chemistry and drug discovery pipelines.

One particularly noteworthy application lies in its use as a tool compound for studying enzyme kinetics and substrate specificity. The combination of acidic (mandelic acid) and nucleophilic (cyano group) functionalities allows researchers to design substrates or inhibitors that selectively interact with particular enzymes. This approach has been instrumental in elucidating catalytic mechanisms and identifying novel therapeutic targets.

The pharmaceutical industry has also shown interest in leveraging compounds like 4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid for developing next-generation drugs. Its structural features align well with current trends toward molecular entities that exhibit high selectivity and minimal off-target effects. By integrating advanced computational methods with experimental validation, researchers can optimize derivatives of this compound for clinical applications.

Looking ahead, the future prospects for 4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid are promising, particularly as synthetic methodologies continue to evolve. Advances in flow chemistry and biocatalysis may further enhance its accessibility and utility in drug discovery programs. Additionally, collaborations between academic institutions and pharmaceutical companies could accelerate the translation of laboratory findings into tangible therapeutic solutions.

In conclusion,4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid (CAS No. 1806555-79-2) stands out as a versatile and multifunctional compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features—particularly the presence of a bromo substituent, a cyano group, and a mandelic acid moiety)—make it an invaluable tool for developing novel therapeutics and biochemical probes. As research continues to uncover new applications for this molecule, 4-(3-Bromo-2-oxopropyl)-3-cyanomandelic acid is poised to play an increasingly significant role in advancing our understanding of biological systems and improving human health.

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